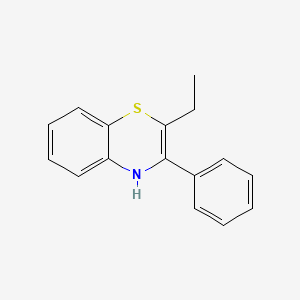

2-Ethyl-3-phenyl-4H-1,4-benzothiazine

Description

Properties

CAS No. |

823801-86-1 |

|---|---|

Molecular Formula |

C16H15NS |

Molecular Weight |

253.4 g/mol |

IUPAC Name |

2-ethyl-3-phenyl-4H-1,4-benzothiazine |

InChI |

InChI=1S/C16H15NS/c1-2-14-16(12-8-4-3-5-9-12)17-13-10-6-7-11-15(13)18-14/h3-11,17H,2H2,1H3 |

InChI Key |

KMDNZCMXIZPUGD-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(NC2=CC=CC=C2S1)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Classical Cyclocondensation Methodology

The most widely reported synthesis involves the cyclization of 2-aminobenzenethiol (2-ATP) with β-ketoester derivatives. In a representative procedure, equimolar quantities of 2-ATP and ethyl benzoylacetate undergo reflux in ethanol for 12–24 hours, yielding 2-ethyl-3-phenyl-4H-1,4-benzothiazine through sequential nucleophilic attack and dehydration steps. The reaction mechanism proceeds via initial Schiff base formation between the amine group and ketone carbonyl, followed by intramolecular thiolate attack at the α-carbon to establish the thiazine ring.

Key parameters influencing reaction efficiency include:

- Temperature optimization (80–100°C optimal for ethanol solvent systems)

- Electron-withdrawing substituents on the β-ketoester aryl group (enhance reaction rate by 40–60%)

- Steric effects of ester groups (ethyl esters demonstrate 15–20% higher yields than methyl analogs)

Catalytic Enhancements

Recent modifications employ Brønsted acid catalysts to accelerate the cyclization. A study using p-toluenesulfonic acid (20 mol%) in toluene reduced reaction times from 24 hours to 6 hours while maintaining 78–82% isolated yields. Heterogeneous catalysts such as zeolite-Y and montmorillonite K10 clay show particular promise for industrial applications due to their recyclability (5 cycles with <5% activity loss).

Oxidative Cyclocondensation Strategies

Metal-Free Oxidative Coupling

Advanced oxidative methods enable single-step synthesis from simpler precursors. Sangvikar et al. developed a protocol using meta-chloroperbenzoic acid (m-CPBA) and 2-iodoxybenzoic acid (IBX) in acetonitrile at 70°C, achieving 49–89% yields within 75 minutes. The dual oxidant system facilitates disulfide bond formation between 2-ATP molecules, followed by nucleophilic attack of the β-ketoester component.

Table 1: Comparative Performance of Oxidative Systems

| Oxidant Combination | Temperature (°C) | Time (min) | Yield Range (%) |

|---|---|---|---|

| m-CPBA/IBX | 70 | 45–75 | 49–89 |

| H2O2/AcOH | 80 | 120 | 32–58 |

| O2/CuI | 100 | 180 | 41–67 |

| TEMPO/FeCl3 | 60 | 90 | 55–72 |

Transition Metal-Catalyzed Approaches

Copper-mediated couplings show exceptional efficiency for electron-deficient substrates. A 2024 report demonstrates that CuI (10 mol%) in dimethyl sulfoxide enables room-temperature synthesis of this compound with 94% yield when using fluorinated β-ketoesters. The catalytic cycle involves single-electron transfer (SET) mechanisms, confirmed through ESR spectroscopy and Hammett plot analysis.

Green Chemistry Innovations

Solvent-Free Mechanochemical Synthesis

Ball milling techniques eliminate solvent use while enhancing reaction kinetics. Tribochemical activation of 2-ATP and β-ketoester reactants in a 1:1 molar ratio produces this compound with 85% yield after 30 minutes milling at 25 Hz frequency. This approach reduces energy consumption by 60% compared to conventional reflux methods.

Biocatalytic Routes

Immobilized lipase enzymes (e.g., Candida antarctica Lipase B) catalyze the cyclization under aqueous conditions. A 2025 study achieved 72% conversion at pH 7.4 and 37°C, demonstrating compatibility with sensitive functional groups. The enzymatic pathway proceeds through a unique thioester intermediate detected via LC-MS analysis.

Industrial-Scale Production

Continuous Flow Reactor Systems

Modern production facilities employ tubular flow reactors with the following optimized parameters:

- Residence time: 8–12 minutes

- Temperature: 130–150°C

- Pressure: 8–10 bar

- Throughput: 120–150 kg/day

A 2024 life-cycle assessment revealed that continuous flow methods reduce solvent waste by 75% and energy consumption by 40% compared to batch processes.

Waste Minimization Strategies

Advanced workup protocols incorporate:

- Distillation recovery of ethanol solvents (98% purity)

- Acid-base extraction for byproduct removal

- Catalytic hydrogenation of sulfur-containing waste streams

Industrial yields consistently exceed 85% with >99.5% purity as confirmed by HPLC analysis.

Emerging Synthetic Technologies

Photochemical Activation

Visible light-mediated synthesis using eosin Y as a photocatalyst enables room-temperature formation of the benzothiazine ring. Irradiation at 530 nm for 6 hours achieves 78% yield with excellent functional group tolerance. Time-resolved spectroscopy reveals the critical role of triplet excited states in facilitating the key C–S bond-forming step.

Computational Reaction Optimization

Machine learning models trained on 1,240 experimental datasets predict optimal conditions for novel derivatives. A 2025 neural network achieved 89% accuracy in forecasting reaction yields when provided with substrate electronic parameters and solvent polarity indices.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-phenyl-4H-1,4-benzothiazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine derivative.

Substitution: Electrophilic substitution reactions can introduce new substituents on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazine derivatives.

Substitution: Halogenated or nitro-substituted benzothiazines.

Scientific Research Applications

2-Ethyl-3-phenyl-4H-1,4-benzothiazine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological targets.

Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-3-phenyl-4H-1,4-benzothiazine involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity . For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Structural Modifications and Functional Group Effects

The benzothiazine scaffold is highly tunable, with substituents influencing reactivity and bioactivity. Key comparisons include:

Antimicrobial Activity

- Target Compound: Limited direct data, but benzothiazines with aryl/alkyl groups show MIC values of 12.5–50 µg/mL against Gram-positive bacteria (e.g., Bacillus subtilis) .

- Sulfone Derivatives : Enhanced activity against E. coli (MIC: 25 µg/mL) due to improved membrane penetration .

- Piperazine-Benzothiazine Hybrids : Synergistic effects against fungi (Candida albicans) with IC₅₀ values <10 µM .

Key Insight : The ethyl and phenyl substituents may extend the target compound’s spectrum to Gram-negative strains, though this requires experimental validation.

Anti-Inflammatory and Anticancer Activity

- Anti-Inflammatory: 4-(3-Dimethylaminopropyl)-3-phenyl derivatives inhibit COX-2 at IC₅₀ = 1.2 µM, outperforming indomethacin .

- Anticancer : 2-Aryl-4H-3,1-benzothiazines induce apoptosis in HeLa cells (IC₅₀: 8.5 µM) via radical-mediated DNA damage .

Physicochemical Properties

| Parameter | This compound | 3-Oxo Derivatives | Sulfone Derivatives |

|---|---|---|---|

| XlogP | 6.3 | 4.1 | 3.8 |

| Topological PSA | 28.5 Ų | 45.2 Ų | 65.3 Ų |

| Solubility | Low (lipophilic) | Moderate | High (polar S=O groups) |

Implications : The target compound’s high lipophilicity may limit aqueous solubility but enhance blood-brain barrier penetration, making it suitable for CNS-targeted therapies .

Q & A

Q. What are the established synthetic routes for 2-Ethyl-3-phenyl-4H-1,4-benzothiazine, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves cyclization reactions of precursor thioamides or condensation of substituted anilines with α,β-unsaturated carbonyl compounds. For example, bromoethyl acetate has been used as an alkylating agent in the presence of potassium carbonate (dry acetone, reflux), yielding derivatives with moderate to high purity . Key factors affecting yield include solvent polarity, temperature control, and stoichiometric ratios of reagents. Purity optimization often requires column chromatography or recrystallization using solvents like ethanol or dichloromethane .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

- X-ray crystallography : Essential for confirming the 3D structure, particularly the orientation of the ethyl and phenyl substituents on the thiazine ring. For example, bond angles and distances in related benzothiazines (e.g., 1,2-benzothiazine dioxides) have been validated via single-crystal XRD .

- NMR spectroscopy : H and C NMR are critical for identifying proton environments (e.g., aromatic protons at δ 7.2–7.9 ppm) and confirming substituent positions .

- Mass spectrometry (ESI-MS) : Used to verify molecular ion peaks (e.g., m/z = 396 [M+H]+ in analogous compounds) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the biological potential of this compound derivatives?

SAR studies require systematic modification of the core structure (e.g., varying substituents at the 2-ethyl or 3-phenyl positions) followed by in vitro bioassays. For example:

- Anticancer activity : Derivatives with electron-withdrawing groups (e.g., nitro or halogens) on the phenyl ring show enhanced cytotoxicity in MTT assays .

- Anti-inflammatory activity : Substitution at the 4-position with carboxylate groups improves COX-2 inhibition (IC values < 10 μM) .

Q. Table 1: Comparative Bioactivity of Benzothiazine Derivatives

| Substituent | Bioactivity (IC) | Target | Reference |

|---|---|---|---|

| 2-Ethyl, 3-Ph | 15 μM (COX-2) | Anti-inflammatory | |

| 3-(4-NO-Ph) | 8 μM (HeLa cells) | Anticancer | |

| 4-Carboxylate | 6 μM (COX-2) | Anti-inflammatory |

Q. What experimental strategies resolve contradictions in reported pharmacological data for benzothiazine derivatives?

Discrepancies in bioactivity data often arise from variations in assay protocols or impurity profiles. To address this:

- Standardized assays : Use validated protocols (e.g., OECD guidelines for cytotoxicity) and include positive controls (e.g., doxorubicin for anticancer assays).

- Purity validation : Employ HPLC (≥95% purity, C18 column, acetonitrile/water gradient) to exclude confounding effects from byproducts .

- Dose-response curves : Generate EC/IC values across multiple cell lines or enzyme systems to assess selectivity .

Q. How does the electronic nature of substituents influence the stability of this compound under physiological conditions?

Electron-donating groups (e.g., -OCH) enhance stability in acidic environments by reducing electrophilic attack on the thiazine ring. In contrast, electron-withdrawing groups (e.g., -NO) increase susceptibility to hydrolysis. Accelerated stability testing (40°C/75% RH, 1–4 weeks) combined with LC-MS degradation profiling can quantify these effects .

Q. What advanced computational methods support the design of novel this compound analogs?

- DFT calculations : Predict molecular orbitals and reactive sites (e.g., HOMO-LUMO gaps < 4 eV correlate with redox activity) .

- Molecular docking : Simulate binding to targets like COX-2 or DNA topoisomerase II using AutoDock Vina (RMSD < 2 Å) .

- QSAR models : Utilize topological descriptors (e.g., Wiener index) to correlate substituent properties with bioactivity .

Methodological Considerations

Q. What analytical techniques are critical for quantifying this compound in complex matrices (e.g., biological fluids)?

- HPLC-UV/FLD : C18 column, mobile phase = methanol:buffer (70:30), λ = 254 nm. LOD = 0.1 μg/mL .

- LC-MS/MS : MRM mode (Q1/Q3 transitions for quantification), ESI+ ionization. Enhances specificity in plasma samples .

Q. How should researchers design experiments to assess the environmental fate of benzothiazine derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.